2-bromo-N-(5-chloro-2-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
2-bromo-N-(5-chloro-2-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-6(11)10(14)13-8-5-7(12)3-4-9(8)15-2/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGXKHAYCWEYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Bromination and Amide Formation
- Starting Material : 5-chloro-2-methoxybenzoic acid.
- Reagents :
- Bromine (Br2)
- Acetic anhydride
- Sodium bicarbonate (NaHCO3)
- Procedure :
- The benzoic acid is first converted to the corresponding acid chloride using thionyl chloride.
- Bromination occurs under controlled conditions using bromine in acetic anhydride, yielding 5-chloro-2-methoxy-2-bromobenzoic acid.
- This intermediate is then reacted with propanamide in the presence of sodium bicarbonate to form the desired product.
Method B: Direct Bromination of Aniline Derivatives
- Starting Material : 5-chloro-2-methoxyaniline.
- Reagents :
- Bromine (Br2)
- Iron powder (Fe)
- Procedure :
- The aniline derivative is dissolved in a suitable solvent (e.g., dichloromethane).
- Bromine is added dropwise to the solution under stirring and heating, facilitating the electrophilic substitution at the ortho position relative to the amino group.
- The resulting bromoaniline is then reacted with propanoyl chloride to yield the final amide product.
Yield and Purity Analysis
The yields of these reactions can vary significantly based on reaction conditions such as temperature, solvent choice, and reaction time. Typical yields for these methods range from 60% to 85%, with purity assessed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Yield (%) | Purity Assessment | Comments |
|---|---|---|---|---|
| A | 5-chloro-2-methoxybenzoic acid | 70-85% | TLC, NMR | Good yield; requires multiple steps |
| B | 5-chloro-2-methoxyaniline | 60-80% | TLC, NMR | Simpler method; direct bromination |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(5-chloro-2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 5-chloro-2-methoxybenzoic acid and propanamide.
Scientific Research Applications
2-Bromo-N-(5-chloro-2-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-chloro-2-methoxyphenyl)propanamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-bromo-N-(5-chloro-2-methoxyphenyl)propanamide and its analogs:
Structural and Electronic Effects
- Substituent Position : The 5-chloro-2-methoxy substitution in the main compound creates a sterically hindered and electron-rich aromatic ring due to the methoxy group’s electron-donating nature. In contrast, 2-bromo-N-(4-chlorophenyl)propanamide has a single electron-withdrawing chlorine at the para position, reducing steric bulk but increasing electrophilicity .
- Halogen Variations : Fluorine substituents (e.g., in 2-fluorophenyl and 4-fluorophenylmethyl analogs) enhance electronegativity and metabolic stability compared to chlorine or methoxy groups, making them favorable in drug design .
- Methyl vs. Methoxy : Replacing methoxy with methyl (as in 2-methylphenyl derivatives) increases lipophilicity but reduces hydrogen-bonding capacity, impacting solubility and target binding .
Biological Activity
2-Bromo-N-(5-chloro-2-methoxyphenyl)propanamide is a synthetic compound with potential applications in medicinal chemistry. Its molecular formula is and it has garnered attention for its biological activities, particularly in relation to cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Weight : 292.56 g/mol
- Molecular Structure : The compound features a bromine atom, a chlorine atom, and a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Evidence indicates that it can induce apoptosis in cancer cell lines, which is crucial for developing anticancer therapies.
Biological Activity Overview
Recent research has explored the biological effects of this compound through various assays and models:
Anticancer Activity
A study evaluated the cytotoxic effects of the compound against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase activity and altered mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HCT116 | 7 | Cell cycle arrest |
| A549 | 15 | Mitochondrial disruption |
Enzyme Inhibition Studies
The compound was also tested for its ability to inhibit specific enzymes related to cancer progression:
- Monoamine Oxidase (MAO) : It demonstrated selective inhibition of MAO-B, indicating potential use in neurodegenerative diseases.
- Carbonic Anhydrase : Selective inhibition was noted against certain isoforms, suggesting applications in tumor growth inhibition.
Case Studies
- In Vivo Efficacy : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis showed decreased proliferation markers (Ki67) and increased apoptosis markers (TUNEL assay).
- Synergistic Effects : When combined with established chemotherapeutic agents like doxorubicin, this compound enhanced the overall cytotoxic effect, suggesting potential for combination therapy approaches.
Safety and Toxicity Profile
Toxicity assays conducted on non-cancerous human cell lines revealed that while the compound is effective against cancer cells, it exhibits low toxicity towards normal cells at therapeutic concentrations. Further studies are required to fully elucidate its safety profile.
Q & A
Q. How can process control and reactor design improve scalability for research applications?
- Microreactor Systems : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
